(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane
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Overview
Description
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) typically involves enantioselective construction methods. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system comprising a rhodium (II) complex and a chiral Lewis acid . This method allows for the formation of the bicyclic scaffold with high diastereo- and enantioselectivity. Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids, which are known for their pharmacological properties . In biology, it is used to study the mechanisms of action of tropane alkaloids and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) involves its interaction with specific molecular targets in the body. These targets include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound exerts its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is unique among tropane alkaloids due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as cocaine and atropine, which also interact with neurotransmitter receptors and have similar pharmacological effects . the specific structure of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) confers unique properties that make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
176849-13-1 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H19N/c1-8(2)11-10-5-7-12(11)6-4-9(10)3/h8,10-11H,3-7H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
NUCCBJPYYYIQEM-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2CCN1CCC2=C |
SMILES |
CC(C)C1C2CCN1CCC2=C |
Canonical SMILES |
CC(C)C1C2CCN1CCC2=C |
Synonyms |
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |
Origin of Product |
United States |
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